![molecular formula C19H17NO3S B451521 propyl 4-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate](/img/structure/B451521.png)
propyl 4-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzothiophene moiety, which is a sulfur-containing heterocycle, and a benzoate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate typically involves the following steps:
Formation of 1-benzothiophene-3-carboxylic acid: This can be achieved through various methods, including the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates.
Coupling with 4-aminobenzoic acid: The 1-benzothiophene-3-carboxylic acid is then coupled with 4-aminobenzoic acid under appropriate conditions to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with propanol to form the propyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Propyl 4-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
Propyl 4-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of propyl 4-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety can interact with hydrophobic pockets in proteins, while the amide and ester groups can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Propyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate: Similar in structure but contains a benzofuran moiety instead of benzothiophene.
3-amino-1-benzothiophene-2-carbonitriles: Contains a benzothiophene scaffold but with different functional groups.
Uniqueness
Propyl 4-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate is unique due to the presence of both benzothiophene and benzoate ester groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research.
特性
分子式 |
C19H17NO3S |
|---|---|
分子量 |
339.4g/mol |
IUPAC名 |
propyl 4-(1-benzothiophene-3-carbonylamino)benzoate |
InChI |
InChI=1S/C19H17NO3S/c1-2-11-23-19(22)13-7-9-14(10-8-13)20-18(21)16-12-24-17-6-4-3-5-15(16)17/h3-10,12H,2,11H2,1H3,(H,20,21) |
InChIキー |
GVIFPUMWNHDBSU-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=CC=CC=C32 |
正規SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


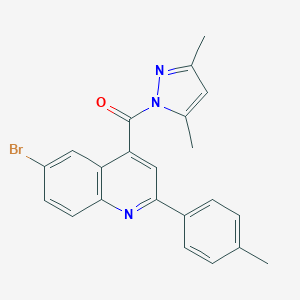
![N-[1-(1-adamantyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B451440.png)
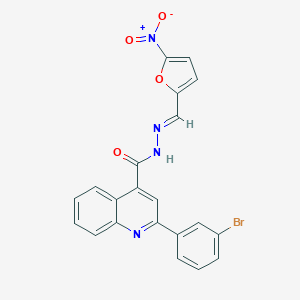
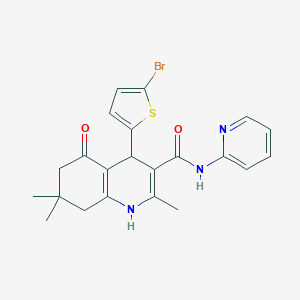
![Ethyl 2-[(2-methyl-3-furoyl)amino]-4-(1-naphthyl)-3-thiophenecarboxylate](/img/structure/B451448.png)
![2-[(3,4,5-Trimethoxybenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B451449.png)
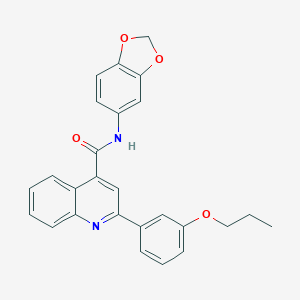
![2-(1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B451453.png)
![Methyl 4-(1-naphthyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B451455.png)
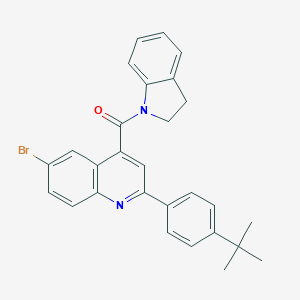
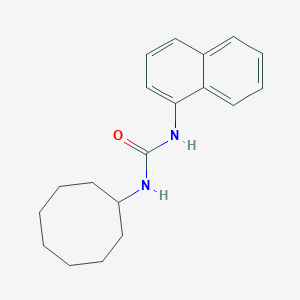
![isopropyl 5-[(2,4-dimethylanilino)carbonyl]-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B451458.png)
![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B451460.png)
![METHYL 4-METHYL-3-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE](/img/structure/B451461.png)
